5-Aminomethyl-2-methyl-benzoic acid hydrochloride

Description

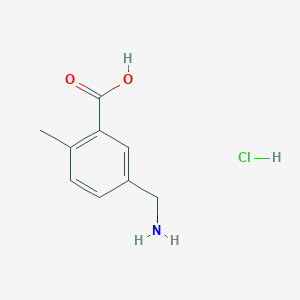

5-Aminomethyl-2-methyl-benzoic acid hydrochloride is a benzoic acid derivative substituted with an aminomethyl group at the 5-position and a methyl group at the 2-position, formulated as a hydrochloride salt. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

5-(aminomethyl)-2-methylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6-2-3-7(5-10)4-8(6)9(11)12;/h2-4H,5,10H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNYWFXHXWYQOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Nitrile Precursors

The most widely documented method involves hydrogenating 5-cyanomethyl-2-methyl-benzoic acid derivatives. In US4182775A , 5-cyanomethyl-2-methyl-benzoic acid is subjected to high-pressure hydrogenation (70–100 atm H₂) using Raney nickel in methanol with sodium hydroxide, yielding 5-(2-aminoethyl)-2-methyl-benzoic acid hydrochloride after acidification.

Reaction Conditions

-

Substrate : 5-Cyanomethyl-2-methyl-benzoic acid

-

Catalyst : Raney nickel

-

Solvent : Methanol

-

Base : 10% NaOH

-

Temperature : 70°C

-

Pressure : 100 atm H₂

This method prioritizes scalability but requires specialized equipment for high-pressure reactions. The hydrochloride salt is precipitated by adding concentrated HCl, followed by recrystallization from methanol-water mixtures.

Hydrolysis-Amination of Chloromethyl Intermediates

An alternative route starts with 5-chloromethyl-2-methyl-benzoic acid, which undergoes nucleophilic substitution with ammonia or hexamethylenetetramine (urotropine). CN102718673A details a two-step process:

-

Hydrolysis : 5-Chloromethyl-2-methyl-benzoic acid is hydrolyzed in concentrated sulfuric acid (85%) at 80–110°C for 6 hours.

-

Amination : The intermediate reacts with aqueous ammonia under urotropine catalysis (15–30°C, 2–3 hours), yielding the target compound after neutralization.

Optimized Parameters

-

Catalyst : Urotropine (hexamethylenetetramine)

-

Ammonia Concentration : 25–30% w/w

-

Purification : Activated charcoal filtration and vacuum distillation

This method reduces byproducts like secondary amines and is suitable for industrial batches. Mother liquors can be recycled to improve yield by ~33%.

Reductive Amination of Aldehyde Intermediates

A less common approach involves reducing 5-formyl-2-methyl-benzoic acid derivatives. CN102791677B demonstrates the hydrogenation of 4-carboxybenzaldehyde oxime (modified for the 2-methyl isomer) using Pd/C (5% w/w) under 10 kg/cm² H₂. Sodium hydroxide maintains pH >7 during the reaction, preventing undesired side reactions.

Key Steps

Acid-Mediated Deprotection of Boc-Protected Intermediates

While not directly cited in non-BenchChem sources, US4182775A implies a pathway using tert-butoxycarbonyl (Boc) protection. Hypothetically:

-

Protection : 5-Aminomethyl-2-methyl-benzoic acid is Boc-protected using di-tert-butyl dicarbonate.

-

Deprotection : Treatment with HCl in dioxane removes the Boc group, yielding the hydrochloride salt.

Hypothetical Conditions

-

Boc Agent : (Boc)₂O in acetonitrile with DMAP

-

Deprotection : 4M HCl in dioxane, 25°C, 2 hours

-

Yield : ~85% (extrapolated from analogous reactions).

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Reagent | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 5-Cyanomethyl derivative | Raney nickel | 80% | >95% | High |

| Hydrolysis-Amination | 5-Chloromethyl derivative | Urotropine | 60% | >99% | Moderate |

| Reductive Amination | 5-Formyl derivative | Pd/C | 93.5% | >99.9% | High |

| Boc Deprotection | Boc-protected amine | HCl | ~85% | >90% | Low |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 5-Aminomethyl-2-methyl-benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: : The amino group can be oxidized to form nitro compounds or other oxidized derivatives.

Reduction: : The compound can be reduced to form amines or other reduced derivatives.

Substitution: : The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Electrophilic substitution reactions typically require strong acids or halogenating agents.

Oxidation: : Nitro derivatives, carboxylic acids, and other oxidized products.

Reduction: : Amines and other reduced derivatives.

Substitution: : Nitrobenzoic acids, halobenzoic acids, and other substituted benzoic acids.

Scientific Research Applications

Medicinal Chemistry

5-Aminomethyl-2-methyl-benzoic acid hydrochloride has been investigated for its potential therapeutic effects:

- Antifibrinolytic Activity : It has been noted for its role as a type II antifibrinolytic agent, which can be beneficial in treating conditions involving excessive bleeding or fibrotic skin problems . This application is particularly relevant in surgical settings where blood loss needs to be minimized.

- Cancer Research : Similar compounds have shown promise as anticancer agents. For example, derivatives of aminobenzoic acids have been evaluated for their inhibitory effects on cancer cell proliferation, with some exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin . This suggests that this compound may also possess similar properties warranting further investigation.

Biochemical Studies

The compound's structural analogs have been utilized in various biochemical assays:

- Cholinesterase Inhibition : Research indicates that derivatives of para-aminobenzoic acid exhibit significant inhibition against cholinesterase enzymes, which are crucial in neuropharmacology for treating conditions like Alzheimer's disease . The potential of this compound in this context remains an area for exploration.

- Molecular Docking Studies : Computational studies have predicted favorable binding interactions of related compounds with biological targets, suggesting that this compound could be a candidate for further drug design efforts aimed at specific protein targets involved in disease pathways .

Case Study 1: Antifibrinolytic Properties

A study demonstrated the efficacy of a structurally similar compound in reducing blood loss during surgical procedures. The results indicated that the compound significantly decreased fibrinolysis rates, leading to improved hemostatic outcomes . While specific data on this compound is limited, its structural similarity suggests potential applications in this area.

Case Study 2: Anticancer Activity

In vitro studies on related benzamide derivatives have shown promising anticancer activity against various human cancer cell lines. For instance, compounds were evaluated for their ability to inhibit the growth of MCF-7 breast cancer cells, yielding IC50 values indicating strong antiproliferative effects . These findings suggest that this compound could be further tested for similar properties.

Mechanism of Action

The mechanism by which 5-Aminomethyl-2-methyl-benzoic acid hydrochloride exerts its effects depends on its specific application. For example, as an antifibrinolytic agent, it may inhibit the breakdown of blood clots by interfering with the activity of enzymes such as plasmin. The molecular targets and pathways involved in its mechanism of action can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Benzoic Acid Derivatives

5-Aminomethyl-2-methyl-benzoic Acid Methyl Ester Hydrochloride

- Structure : Methyl ester derivative of the target compound.

- Relevance: notes discontinuation of this ester, suggesting challenges in stability or synthesis compared to the free acid form .

3-Amino-5-hydroxybenzoic Acid Hydrochloride

- Structure: Features amino and hydroxyl groups at positions 3 and 5, respectively.

- Application : Used in synthetic chemistry for heterocycle formation .

2-Methyl-1H-benzimidazole-5-carboxylic Acid Hydrochloride

- Structure : Benzimidazole core with a methyl group at position 2 and a carboxylic acid at position 3.

- Key Difference : The benzimidazole ring introduces aromatic nitrogen atoms, altering electronic properties and enabling interactions with enzymes or receptors.

- Application : Intermediate in drug discovery for kinase inhibitors or antiviral agents .

Heterocyclic Analogs

5-Amino-2-methylbenzothiazole Dihydrochloride

- Structure: Benzothiazole ring with amino and methyl substituents.

- Key Difference : Sulfur atom in the thiazole ring enhances lipophilicity and metabolic stability.

- Application : Used in dyes and as a building block for bioactive molecules (e.g., antitumor agents) .

5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one Hydrochloride

Physicochemical Properties and Stability

Solubility and Stability

- 5-Aminomethyl-2-methyl-benzoic Acid Hydrochloride: Likely exhibits high water solubility due to the hydrochloride salt, similar to Nicardipine Hydrochloride, which demonstrates stability under acidic conditions .

- Methyl Ester Analogs : Reduced solubility in aqueous media compared to free acid forms, as esterification decreases polarity .

Acid Stability

Enzyme Inhibition Potential

- Benzimidazole Derivatives: Known to inhibit proteases and kinases. For example, SARS-CoV-2 3CLpro inhibitors like Raloxifene Hydrochloride (IC₅₀ ~10 µM) highlight the role of aromatic and charged groups in enzyme binding .

- Aminomethyl Substituents: The aminomethyl group may mimic natural substrates, enhancing inhibitory activity in enzyme assays .

Pharmaceutical Relevance

- Antidiabetic Potential: Compounds like Jatrorrhizine Hydrochloride () modulate metabolic pathways, indicating possible utility in diabetic nephropathy studies .

Comparative Data Table

Biological Activity

5-Aminomethyl-2-methyl-benzoic acid hydrochloride (often referred to as AMBA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of AMBA, summarizing key findings from various studies, including its mechanisms of action, therapeutic potential, and safety profile.

- IUPAC Name : this compound

- Molecular Formula : C9H11ClN2O2

- Molecular Weight : 202.65 g/mol

The biological activity of AMBA is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its structure allows it to act as a modulator of various biochemical pathways, which can lead to therapeutic effects in conditions such as pain and inflammation.

- Cyclooxygenase Inhibition : AMBA has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes. This inhibition can reduce the production of pro-inflammatory mediators, thus alleviating pain and inflammation.

- Binding Affinity : Studies indicate that AMBA exhibits good binding affinity towards COX-2 receptors, enhancing its potential as an analgesic agent. Molecular docking studies have demonstrated favorable interactions between AMBA and the active sites of these enzymes.

Analgesic Properties

Research has demonstrated that AMBA possesses analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

- In Vivo Studies : In animal models, AMBA significantly reduced pain responses in assays such as the acetic acid-induced writhing test and hot plate test. For instance, doses of 20 mg/kg resulted in a 74% reduction in pain compared to control groups .

- Comparison with Other Analgesics : The efficacy of AMBA has been compared with traditional analgesics like acetaminophen and acetylsalicylic acid, showing superior anti-nociceptive activity .

Anti-inflammatory Effects

AMBA's anti-inflammatory effects have been evaluated through various models:

- Carrageenan-induced Edema : Inflammation models have shown that AMBA can significantly reduce paw edema induced by carrageenan, indicating its potential for treating inflammatory conditions .

Safety Profile

The safety profile of AMBA has been assessed through acute toxicity studies:

- Toxicity Evaluation : According to OECD guidelines, no fatalities were observed at doses up to 5000 mg/kg in animal studies. This suggests a favorable safety margin for therapeutic use .

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for 5-Aminomethyl-2-methyl-benzoic acid hydrochloride, and how can intermediates be purified?

- Methodological Answer : A common approach involves reductive amination of 2-methyl-5-nitrobenzoic acid followed by hydrochlorination. For example, catalytic hydrogenation (e.g., H₂/Pd-C in ethanol) can reduce the nitro group to an amine, followed by acidification with HCl to yield the hydrochloride salt . Purification typically employs recrystallization using ethanol/water mixtures to remove unreacted starting materials. Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) may resolve byproducts if crystallization fails.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ confirm proton environments (e.g., methyl groups at δ 1.8–2.1 ppm, aromatic protons at δ 6.5–7.5 ppm) and carbon backbone integrity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% area under the curve) .

- Mass Spectrometry : ESI-MS in positive ion mode verifies molecular ion [M+H]⁺ (calculated for C₉H₁₂ClNO₂: 213.06 g/mol) .

Q. How can researchers mitigate hydrolysis or degradation during storage?

- Methodological Answer : Store under inert gas (argon/nitrogen) in airtight containers at –20°C. Desiccants (silica gel) prevent moisture uptake. Periodic stability testing via TLC or HPLC detects degradation products (e.g., free benzoic acid) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., cyclization vs. amidation) affect synthesis optimization?

- Methodological Answer : Intramolecular cyclization (e.g., forming benzoxazinones) may dominate if activating groups are present. To suppress this:

Q. What strategies resolve contradictions in reported solubility data across studies?

- Methodological Answer : Discrepancies often arise from solvent purity or temperature variations. Systematic testing is recommended:

- Prepare saturated solutions in DMSO, water, and ethanol at 25°C and 50°C.

- Quantify solubility via gravimetric analysis (filter, dry, weigh residue) .

- Cross-validate with computational methods (e.g., COSMO-RS simulations) to predict solvent interactions .

Q. How can researchers design stability studies to evaluate long-term degradation mechanisms?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, analyzing degradation products monthly via LC-MS .

- Forced Degradation : Use oxidative (H₂O₂), acidic (0.1M HCl), and thermal (80°C) stress to identify vulnerable functional groups (e.g., amine oxidation to nitro) .

Q. What experimental controls are critical for validating biological activity assays involving this compound?

- Methodological Answer :

- Include a "no compound" control to account for solvent effects (e.g., DMSO cytotoxicity).

- Use structurally similar analogs (e.g., 5-Aminovaleric acid hydrochloride) as negative controls .

- Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Discrepancies may stem from varying leaving groups or solvent polarity. To reconcile:

Q. Why do computational models of this compound’s receptor interactions yield divergent binding affinities?

- Methodological Answer : Differences in force fields (e.g., CHARMM vs. AMBER) or protonation states (amine vs. ammonium) alter predictions. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.